3,3-Diethoxycyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxycyclobutane-1-carbonitrile is an organic compound with the molecular formula C9H15NO2. It belongs to the class of cyclobutanes, which are four-membered ring structures. This compound is characterized by the presence of two ethoxy groups and a nitrile group attached to the cyclobutane ring. Cyclobutanes are known for their strained ring structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxycyclobutane-1-carbonitrile can be achieved through various methods. One common approach involves the reaction of cyclobutanone with diethylamine and sodium cyanide under controlled conditions. The reaction typically proceeds through nucleophilic addition followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Diethoxycyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethoxycyclobutane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy groups can undergo hydrolysis. The strained cyclobutane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxycyclobutane-1-carbonitrile: Similar structure with methoxy groups instead of ethoxy groups.
Cyclobutanone: Lacks the nitrile and ethoxy groups but shares the cyclobutane ring structure.
Cyclobutanecarbonitrile: Contains a nitrile group but lacks the ethoxy groups.
Uniqueness
3,3-Diethoxycyclobutane-1-carbonitrile is unique due to the presence of both ethoxy and nitrile groups on the strained cyclobutane ring
Properties
CAS No. |
91790-56-6 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3,3-diethoxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H15NO2/c1-3-11-9(12-4-2)5-8(6-9)7-10/h8H,3-6H2,1-2H3 |
InChI Key |
FTAJBFPKOBAARE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC(C1)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.